(S)-2-Methoxy-1-phenylethanol (S)-2-Methoxy-1-phenylethanol
Brand Name: Vulcanchem
CAS No.: 65487-97-0
VCID: VC3931733
InChI: InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m1/s1
SMILES: COCC(C1=CC=CC=C1)O
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

(S)-2-Methoxy-1-phenylethanol

CAS No.: 65487-97-0

Cat. No.: VC3931733

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Methoxy-1-phenylethanol - 65487-97-0

Specification

CAS No. 65487-97-0
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name (1S)-2-methoxy-1-phenylethanol
Standard InChI InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m1/s1
Standard InChI Key DGDIVLMPQVYVGW-SECBINFHSA-N
Isomeric SMILES COC[C@H](C1=CC=CC=C1)O
SMILES COCC(C1=CC=CC=C1)O
Canonical SMILES COCC(C1=CC=CC=C1)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-2-Methoxy-1-phenylethanol has a molecular weight of 152.19 g/mol and a specific gravity of 0.900 g/ml . The compound’s structure comprises a phenyl ring bonded to a two-carbon chain, where the first carbon is a stereocenter (S-configuration), and the second carbon hosts a methoxy group (-OCH₃) and a hydroxyl group (-OH). This arrangement confers chirality, making stereochemical analysis critical for understanding its reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₁₂O₂
Boiling point145°C (estimated)
Solubility in water300 mg/L (20°C)
Vapor pressure (25°C)6.1 mmHg
Odor threshold0.32 ppm

Synthesis and Enantioselective Production

Synthetic Routes

The compound is typically synthesized via asymmetric reduction of prochiral ketones or through enzymatic resolution. For example:

  • Catalytic asymmetric hydrogenation: Using chiral catalysts like Ru-BINAP complexes, 2-methoxyacetophenone undergoes hydrogenation to yield the (S)-enantiomer with high enantiomeric excess (ee > 95%) .

  • Enzymatic hydrolysis: Lipases or esterases resolve racemic mixtures of acetylated precursors, selectively hydrolyzing one enantiomer .

Table 2: Comparison of Synthesis Methods

MethodEnantiomeric Excess (%)Yield (%)Reference
Ru-BINAP hydrogenation9885
Candida antarctica lipase B9278

Metabolic and Toxicokinetic Behavior

Biotransformation Pathways

(S)-2-Methoxy-1-phenylethanol is structurally analogous to styrene oxide metabolites, suggesting potential overlap in metabolic pathways. Cytochrome P450 enzymes, particularly CYP2E1 and CYP2D6, mediate the oxidation of aromatic alcohols . Interindividual variation in these enzymes, influenced by genetic polymorphisms, may affect the compound’s clearance and toxicity profile .

Stereochemical Metabolism

The S-configuration influences metabolic fate. In human liver microsomes, enantioselective oxidation generates distinct epoxide intermediates, which are subsequently hydrolyzed by epoxide hydrolases . Poor metabolizers of CYP2D6 substrates exhibit delayed clearance, increasing systemic exposure .

Applications in Organic Chemistry and Pharmacology

Chiral Building Block

The compound’s rigid structure and stereocenter make it valuable for synthesizing enantiopure pharmaceuticals. For instance:

  • Antidepressants: Serves as an intermediate in SSRIs (e.g., sertraline) .

  • Fragrance compounds: Contributes to the stereochemical complexity of musk derivatives .

Solvent Properties

With a vapor pressure of 6.1 mmHg and moderate water solubility, it functions as a co-solvent in reactions requiring polar aprotic conditions .

Future Research Directions

  • Enantioselective pharmacokinetics: Clarify how CYP polymorphisms affect (S)- vs. (R)-enantiomer metabolism.

  • Toxicodynamic studies: Investigate long-term neurobehavioral impacts in model organisms.

  • Green synthesis: Develop biocatalytic routes using engineered enzymes for sustainable production.

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